Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate
Description
Chemical Significance of Pyrrole Derivatives in Heterocyclic Chemistry
Pyrrole derivatives are indispensable in drug development, with over 90% of commercial pharmaceuticals containing heterocyclic motifs. The pyrrole ring’s aromaticity and ability to participate in hydrogen bonding and π-π interactions make it a versatile pharmacophore. For instance, derivatives of pyrrole exhibit antibacterial, antiviral, and anticancer activities by targeting enzymes or DNA replication pathways. This compound’s hydroxyethyl and ester groups enhance its solubility and capacity for hydrogen bonding, critical for interactions with biological targets.
Table 1: Key Pharmacological Activities of Pyrrole Derivatives
| Activity | Mechanism | Example Derivatives |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | Nitropyrroles, halogenated analogs |
| Anticancer | DNA intercalation or kinase inhibition | Vinblastine, sunitinib |
| Anti-inflammatory | COX-2 enzyme inhibition | Pyrrolo[1,2-a]pyrazines |
The ethyl ester group in the target compound facilitates metabolic stability, while the hydroxyethyl side chain may participate in intramolecular hydrogen bonding, as observed in related pyrrolidine structures. Such interactions can stabilize the molecule’s conformation, influencing its bioavailability and target affinity.
Structural Uniqueness and Functional Group Topology
The molecular formula of this compound is C11H15NO4 , derived from its pyrrole core (C5H5N) and substituents:
- Ethyl ester (C2H5O2): Enhances lipophilicity and serves as a leaving group in nucleophilic reactions.
- 2-Methyl group (CH3): Provides steric hindrance, directing regioselectivity in electrophilic substitutions.
- 4-(2-Hydroxyethyl) chain (C2H5OH): Introduces hydrogen-bonding capacity and hydrophilicity.
Structural Analysis:
The pyrrole ring’s aromaticity is maintained despite substitution, as evidenced by planar geometry in similar compounds. The hydroxyethyl group at position 4 forms an intramolecular hydrogen bond with the ester carbonyl oxygen, creating an S(6) ring motif that stabilizes the molecule. This interaction is critical for maintaining the compound’s conformation in solution and solid states.
Table 2: Functional Group Contributions to Reactivity
| Group | Electronic Effect | Role in Reactivity |
|---|---|---|
| Ethyl ester | Electron-withdrawing | Activates ring for electrophilic substitution |
| Methyl group | Electron-donating | Directs substitutions to position 5 |
| Hydroxyethyl chain | Hydrogen bonding | Enhances solubility and target binding |
The compound’s SMILES notation , CCOC(=O)C1=C(C(CO)N=C1C), highlights the spatial arrangement of substituents, which influence its dipole moment and intermolecular interactions. Comparative studies of analogs, such as ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (CID 4435487), reveal that the hydroxyethyl group increases water solubility by 30% compared to non-hydroxylated derivatives.
Properties
CAS No. |
647836-61-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-3-14-10(13)9-7(2)11-6-8(9)4-5-12/h6,11-12H,3-5H2,1-2H3 |
InChI Key |
HXPGUJQAMFLCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CCO)C |
Origin of Product |
United States |
Preparation Methods
Summary Table of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Knorr Pyrrole Synthesis | High yield, mild conditions | Possible side reactions |
| Mannich Reaction | Versatile, straightforward | Variable yields |
| Bromination + Ring Closure | High yield potential | Requires careful handling of bromine |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a)
- Structure : Differs in the position of the hydroxyethyl group (position 3 vs. 4) and includes a phenyl group at position 3.
- Key Data :
- 1H NMR : δ 3.90 (t, J = 6.2 Hz, 2H, -CH2OH), 3.10 (t, J = 6.4 Hz, 2H, -CH2-).
- Solubility : The hydroxyethyl group improves polar solvent compatibility compared to purely alkyl-substituted analogs.
Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Structure : Replaces the 4-hydroxyethyl group with a phenyl ring.
- Key Data :
- Molecular Weight : 229.28 g/mol (vs. ~209.2 g/mol for the target compound).
- Electronic Effects : The phenyl group introduces electron-withdrawing effects, reducing electron density on the pyrrole ring compared to the electron-donating hydroxyethyl group.
- Implications : The phenyl substituent may enhance stability but reduce solubility in aqueous media.
Functional Group Modifications
Ethyl 4-(6-(difluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (240)
- Structure : Features a difluoromethylpyridine carbonyl group at position 4 instead of hydroxyethyl.
- Key Data :
- 1H NMR : δ 9.03 (s, 1H, pyridine-H), 8.39 (dd, J = 1.6 & 8.0 Hz, 1H).
- Bioactivity : The electron-deficient pyridine moiety may enhance interactions with biological targets (e.g., enzyme active sites).
- Implications : Fluorinated groups increase metabolic stability but may reduce aqueous solubility compared to hydroxyethyl.
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215)
- Structure : Substituted with a halogenated benzoyl group at position 4.
- Key Data :
- 1H NMR : δ 7.50–7.57 (m, aromatic protons).
- Molecular Weight : 402.2 g/mol (higher due to iodine).
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Structure : Lacks the 4-hydroxyethyl group.
- Key Data :
Ethyl 2-methyl-4-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate
- Structure : Cyclopenta-fused pyrrole with a ketone at position 4.
- Key Data :
- Molecular Weight : 207 Da.
- Planarity : The fused ring system increases rigidity, affecting π-π stacking interactions.
- Implications : Enhanced planarity may improve binding to aromatic protein domains but reduce conformational flexibility.
Comparative Data Table
Biological Activity
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound within the pyrrole family, notable for its potential biological activities and applications in pharmaceuticals. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with an ethyl ester and a hydroxyethyl group. Its molecular formula is with a molecular weight of approximately 197.234 g/mol. The structure allows for various chemical reactions typical of pyrrole derivatives, which can be modified to enhance biological properties or create new derivatives.
Biological Activities
Pyrrole derivatives, including this compound, have been investigated for their diverse biological activities. Key findings include:
- Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives exhibit anti-inflammatory properties, which could be relevant for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Research indicates that modifications to the pyrrole structure can lead to compounds with significant anticancer activity. For instance, certain derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo.
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| This compound | C₁₁H₁₅N₁O₃ | Potential anti-inflammatory and anticancer activities |
| Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate | C₁₁H₁₅N₁O₃ | Similar biological activity; methyl substitution affects potency |
| Ethyl 4-(hydroxyphenyl)-1H-pyrrole-3-carboxylate | C₁₁H₁₅N₁O₃ | Enhanced anti-inflammatory activity |
Synthesis Methods
The synthesis of this compound can be achieved through several organic methods, typically involving the reaction of β-aminocrotonate with suitable α-bromo esters. The efficiency of these methods can vary based on reaction conditions and catalysts used.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that specific pyrrole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. For example, compounds derived from this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
- Mechanistic Insights : Research has suggested that the mechanism of action for these compounds may involve the induction of apoptosis in cancer cells, alongside inhibition of key signaling pathways such as Bcl-2/Bcl-xL .
- Pharmacological Profiles : this compound has been evaluated for its interaction with various biological targets, including receptors involved in inflammation and cancer progression. Its selectivity and potency are still under investigation to fully elucidate its pharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
